molecular formula C3H3Cl3 B082530 1,2,3-Trichloropropene CAS No. 13116-57-9

1,2,3-Trichloropropene

Cat. No. B082530
CAS RN: 13116-57-9
M. Wt: 145.41 g/mol
InChI Key: HIILBTHBHCLUER-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trichloropropene (TCP) is a chemical compound that is widely used in various industrial applications, including as a solvent, a chemical intermediate, and a pesticide. TCP is a colorless liquid that is highly reactive and has a pungent odor. It is an important chemical that has been the subject of extensive scientific research due to its potential health hazards and environmental impact.

Mechanism Of Action

1,2,3-Trichloropropene exerts its toxic effects by damaging cellular DNA and disrupting cellular functions. The chemical can also interfere with the body's natural detoxification processes, leading to the accumulation of toxic substances in the body. 1,2,3-Trichloropropene can also cause oxidative stress, leading to the production of reactive oxygen species that can damage cellular structures.

Biochemical And Physiological Effects

1,2,3-Trichloropropene can cause various biochemical and physiological effects, including liver damage, kidney damage, and damage to the nervous system. The chemical can also cause reproductive problems, including infertility and miscarriage. Prolonged exposure to 1,2,3-Trichloropropene can also increase the risk of cancer.

Advantages And Limitations For Lab Experiments

1,2,3-Trichloropropene is widely used in laboratory experiments due to its high reactivity and ability to react with a wide range of chemicals. The chemical is also relatively inexpensive and readily available. However, the use of 1,2,3-Trichloropropene in laboratory experiments is limited due to its potential health hazards and environmental impact. Careful handling and monitoring are required to ensure the safety of workers and the environment.

Future Directions

There are several future directions for research on 1,2,3-Trichloropropene. One important area of research is the development of safer and more environmentally friendly alternatives to 1,2,3-Trichloropropene. Another area of research is the development of new methods for the detection and monitoring of 1,2,3-Trichloropropene in the environment. Finally, research is needed to better understand the mechanisms of action of 1,2,3-Trichloropropene and its potential health hazards.

Scientific Research Applications

1,2,3-Trichloropropene has been extensively studied for its potential health hazards and environmental impact. The chemical is known to be toxic and can cause various health problems, including respiratory, neurological, and reproductive disorders. 1,2,3-Trichloropropene is also known to be a potent carcinogen, and prolonged exposure to the chemical can increase the risk of cancer.

properties

IUPAC Name

(Z)-1,2,3-trichloroprop-1-ene
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InChI

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1-
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InChI Key

HIILBTHBHCLUER-IWQZZHSRSA-N
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Canonical SMILES

C(C(=CCl)Cl)Cl
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Isomeric SMILES

C(/C(=C/Cl)/Cl)Cl
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Molecular Formula

C3H3Cl3
Record name 1,2,3-TRICHLOROPROPENE
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DSSTOX Substance ID

DTXSID70880876
Record name 1-propene, 1,2,3-trichloro-, (z)-
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Molecular Weight

145.41 g/mol
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Physical Description

1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation., Amber liquid; [CAMEO]
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Boiling Point

142 °C
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Flash Point

85 °C, 185 °F (Open cup)
Record name 1,2,3-Trichloropropene
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Solubility

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER
Record name 1,2,3-TRICHLORO-1-PROPENE
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Density

1.412 @ 20 °C/20 °C
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Vapor Pressure

4.4 [mmHg], vapor pressure = 4.4 mm Hg @ 25 °C
Record name 1,2,3-Trichloropropene
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Mechanism of Action

In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways.
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Product Name

1,2,3-Trichloropropene

CAS RN

96-19-5, 13116-57-9
Record name 1,2,3-TRICHLOROPROPENE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3-Trichloropropene
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1,2,3-Trichloropropene
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1,2,3-Trichloropropene
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1,2,3-Trichloropropene
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Reactant of Route 6
1,2,3-Trichloropropene

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